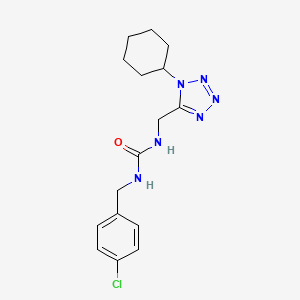

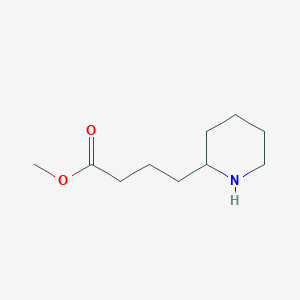

N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide, also known as PPTS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have a number of interesting properties, including its ability to act as a catalyst in a variety of chemical reactions. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Sulfonamide derivatives are key intermediates in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for their diverse biological activities. For example, the synthesis of dihydropyrazole derivatives from propargyl alcohol and N-sulfonylhydrazone showcases the utility of sulfonamide intermediates in constructing complex molecular architectures, potentially leading to new drug candidates or materials with unique properties (Yuanxun Zhu et al., 2011).

Catalysis

Sulfonamide derivatives can serve as catalysts in various chemical reactions, enhancing reaction efficiency and selectivity. For instance, propane-1-sulfonic acid-modified magnetic hydroxyapatite nanoparticles have been used as catalysts for the synthesis of monospiro-2-amino-4H-pyran derivatives, demonstrating the role of sulfonamide-based materials in promoting environmentally friendly and economically beneficial chemical processes (L. Jalili‐baleh et al., 2013).

Drug Metabolism Studies

Understanding the metabolism of sulfonamide-containing drugs is crucial for drug development. The use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of sulfonamide drugs, such as the study involving Actinoplanes missouriensis for the metabolism of a biaryl-bis-sulfonamide AMPA receptor potentiator, highlights the application of sulfonamide compounds in pharmacokinetics and drug development research (M. Zmijewski et al., 2006).

Green Chemistry

Sulfonamide derivatives play a role in green chemistry, serving as catalysts or intermediates in reactions that minimize waste and environmental impact. The use of Brønsted acidic ionic liquid-catalyzed tandem reactions for the synthesis of pyrano[3,2-c]coumarins under solvent-free conditions exemplifies the commitment to developing sustainable chemical processes (Sachinta Mahato et al., 2017).

Surface-Active Agents

The synthesis and investigation of the surface-active properties of sulfobetaine-type zwitterionic gemini surfactants, which include sulfonamide groups, illustrate the application of these compounds in creating materials with specific physicochemical properties useful in various industries, from pharmaceuticals to cosmetics (Tomokazu Yoshimura et al., 2006).

properties

IUPAC Name |

N-[(4-phenyloxan-4-yl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-2-12-20(17,18)16-13-15(8-10-19-11-9-15)14-6-4-3-5-7-14/h3-7,16H,2,8-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLDFKKKKJPLAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1(CCOCC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2360636.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2360638.png)

![2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid](/img/structure/B2360641.png)

![1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2360643.png)

![N-(5-ethyl-1,3-thiazol-2-yl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2360644.png)

![[3-bromo-5-(propan-2-yloxy)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2360647.png)

![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2360650.png)

![6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2360651.png)

![1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2360652.png)

![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one](/img/structure/B2360656.png)